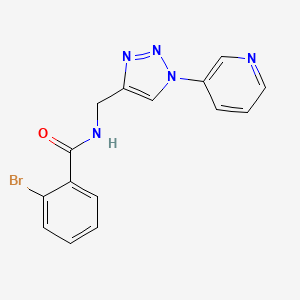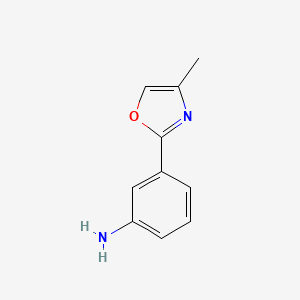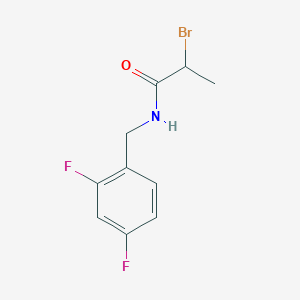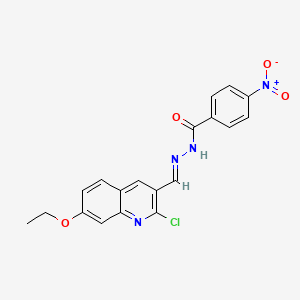
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide, also known as BMS-986177, is a small molecule drug that has shown promising results in preclinical trials for the treatment of various diseases. It is a potent and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a crucial role in the immune system's response to inflammation.
Mecanismo De Acción
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is a potent and selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a crucial role in the immune system's response to inflammation by activating the signal transducer and activator of transcription (STAT) pathway. Inhibition of TYK2 by N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide reduces the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide have been extensively studied. In preclinical trials, it has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-gamma (IFN-γ). It has also been shown to reduce the infiltration of immune cells into inflamed tissues, which is a hallmark of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is its potent and selective inhibition of TYK2. This makes it an ideal tool for studying the role of TYK2 in various biological processes. However, one limitation of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research on N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide. One area of interest is its potential use in the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, as TYK2 has been shown to play a role in tumor growth and metastasis. Additionally, further research is needed to elucidate the precise mechanism of action of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide and its potential off-target effects.
Métodos De Síntesis
The synthesis of N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide involves several steps. The first step is the preparation of 3-methylphenylacetonitrile, which is then reacted with 1-bromo-1-cyclobutane carboxylic acid to form 1-(3-methylphenyl)cyclobutane-1-carboxylic acid. This acid is then converted to its corresponding acid chloride, which is reacted with N-(1-aminobutyl)-N-methylprop-2-yn-1-amine to form the final product, N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical trials for the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. TYK2 inhibition has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-6-15(12-18)19-16(20)17(9-5-10-17)14-8-4-7-13(2)11-14/h4,7-8,11,15H,3,5-6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQZQWQLPCDPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1(CCC1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanobutyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Dimethylcarbamoylamino)ethyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470076.png)




![N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2470084.png)
![ethyl 4-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2470087.png)
![Ethyl 5-fluorosulfonyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2470088.png)

![2,6-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2470091.png)

![N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2470094.png)